molecular formula C5H7ClF6N2 B2516949 4,4,4-Trifluoro-3-(trifluoromethyl)butanimidamide;hydrochloride CAS No. 2378507-10-7

4,4,4-Trifluoro-3-(trifluoromethyl)butanimidamide;hydrochloride

Cat. No. B2516949
CAS RN: 2378507-10-7
M. Wt: 244.57
InChI Key: FQNQDUOAZGIURF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of fluorinated compounds often involves the use of fluorinating agents or the reaction of fluorinated precursors with other reagents. For instance, the synthesis of trifluoromethyl-substituted dielectrophiles can be achieved through acylation with trifluoroacetic anhydride, as described in the synthesis of 4,4,4-trifluoro-3,3-dihydroxy-2-methyl-1-(thien-2-yl)butan-1-one . Additionally, the synthesis of acyl cyanides can be accomplished via acid-catalyzed detrifluoroacetylation of hydroxyimino derivatives of 1,3-dicarbonyl compounds . These methods could potentially be adapted for the synthesis of 4,4,4-Trifluoro-3-(trifluoromethyl)butanimidamide;hydrochloride.

Molecular Structure Analysis

X-ray structural analysis is a common technique used to determine the molecular structure of fluorinated compounds. For example, the crystal structure of a trifluoromethyl-substituted dielectrophile revealed inter- and intramolecular hydrogen bonds, which are significant for understanding the compound's stability and reactivity . Such analysis could be applied to this compound to gain insights into its molecular conformation and potential interactions.

Chemical Reactions Analysis

Fluorinated compounds can undergo various chemical reactions, including cyclocondensation and hydrocyanation. Cyclocondensation of a trifluoromethyl-substituted precursor with hydrazine hydrochloride led to the formation of a pyrazole derivative . Similarly, hydrocyanation of 4-(trifluoromethyl)pyrimidin-2(1H)-ones resulted in the formation of Michael-like 1,4-conjugate adducts . These reactions highlight the reactivity of fluorinated compounds and could be relevant to the chemical behavior of this compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds are influenced by the presence of fluorine atoms. For instance, the orthogonal intramolecular C–F···C=O interaction observed in the crystal state of a trifluoromethylated compound may stabilize certain conformations . Additionally, the high thermal stability and resistance to aqueous hydrolysis of certain fluorinating agents, such as phenylsulfur trifluorides, indicate the robustness of fluorinated compounds . These properties are important for the practical application and handling of this compound.

Scientific Research Applications

Solubility and Diffusivity in Ionic Liquids

Research by Shiflett and Yokozeki (2006) explored the solubility and diffusivity of hydrofluorocarbons in room-temperature ionic liquids, providing crucial data for applications in gas absorption technologies. This study offers insights into the interactions of fluorinated compounds with ionic liquids, which could be relevant for environmental and industrial processes involving "4,4,4-Trifluoro-3-(trifluoromethyl)butanimidamide;hydrochloride" (Shiflett & Yokozeki, 2006).

Microemulsions with Ionic Liquid Polar Domains

Gao et al. (2004) focused on the formation of microemulsions using ionic liquids, which could be pertinent to the study of "this compound" in various solvents and applications in material science, pharmaceuticals, and chemical engineering (Gao et al., 2004).

Organic Solvents and Ionic Liquid Microemulsion Aggregations

The work by Yanan Gao et al. (2009) on the formation process of ionic liquid (IL) microemulsions in the presence of organic solvents expands our understanding of solvent interactions with fluorinated compounds, which may impact the development of novel materials and extraction processes (Yanan Gao et al., 2009).

Phase Equilibrium in Solutions Involving Tannins, Flavonoids, and Ionic Liquids

Research by Bogel-Łukasik et al. (2010) delves into the solubility of phenolic compounds in ionic liquids, which might be applicable to the study of "this compound" for potential applications in bio-extraction and green chemistry (Bogel-Łukasik et al., 2010).

Electrosynthesis of Polyaniline in Ionic Liquid

The study by Qi Ximin et al. (2005) on the electropolymerization of aniline in ionic liquid presents an approach that could be relevant for the electrochemical applications of "this compound", highlighting its potential in the development of conducting polymers and materials science (Qi Ximin et al., 2005).

properties

IUPAC Name

4,4,4-trifluoro-3-(trifluoromethyl)butanimidamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F6N2.ClH/c6-4(7,8)2(1-3(12)13)5(9,10)11;/h2H,1H2,(H3,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQNQDUOAZGIURF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)(F)F)C(F)(F)F)C(=N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClF6N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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